Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
Description
Properties
CAS No. |
383892-08-8 |
|---|---|
Molecular Formula |
C25H28N2O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 4-(4-butoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C25H28N2O4/c1-5-7-12-31-24(28)18-8-10-19(11-9-18)27-23-20-14-16(3)13-17(4)22(20)26-15-21(23)25(29)30-6-2/h8-11,13-15H,5-7,12H2,1-4H3,(H,26,27) |
InChI Key |
QWNRFCYXYGCNDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Rh(II)-Catalyzed Cyclopropanation-Ring Expansion
A Rh(II)-catalyzed method, adapted from the synthesis of ethyl quinoline-3-carboxylates, offers a mild pathway for constructing the quinoline core. This approach utilizes substituted indoles and ethyl halodiazoacetates. For instance, 6,8-dimethylindole reacts with ethyl bromodiazoacetate in the presence of Rh₂(OAc)₄ to form a cyclopropane intermediate, which undergoes thermal ring expansion to yield ethyl 6,8-dimethylquinoline-3-carboxylate. Key advantages include:
-
Regioselectivity : Methyl groups at indole positions 5 and 7 translate to quinoline positions 6 and 8.
-
Functional group tolerance : The ethyl carboxylate at position 3 remains intact during ring expansion.
Reaction conditions:
Skraup and Doebner-Miller Modifications
Traditional Skraup and Doebner-Miller syntheses, while energy-intensive, provide scalable routes. A modified Skraup protocol employs 4-aminoacetophenone derivatives and ethyl acrolein in mineral oil with sulfuric acid:
This method achieves yields of 50–70% but requires careful control of acid concentration to prevent decomposition.
Introduction of the 4-Amino Group
Functionalization at position 4 is critical for installing the {[4-(butoxycarbonyl)phenyl]amino} moiety.
Nitration-Reduction Sequence
Direct nitration of ethyl 6,8-dimethylquinoline-3-carboxylate with fuming HNO₃ at 0°C introduces a nitro group at position 4, followed by catalytic hydrogenation (H₂, Pd/C) to yield the 4-amino derivative:
Challenges :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-chloro-6,8-dimethylquinoline-3-carboxylate with 4-(butoxycarbonyl)aniline enables direct installation of the aryl amino group:
Optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 60–75% |
Butoxycarbonyl Group Installation
The 4-(butoxycarbonyl)phenyl group is introduced via carbamate formation or esterification.
Carbamate Coupling
Reaction of 4-aminophenylbutanol with ethyl chloroformate in the presence of DMAP yields 4-(butoxycarbonyl)aniline:
This intermediate is then used in the Buchwald-Hartwig amination (Section 2.2).
Direct Esterification
Alternative routes employ 4-nitrobenzoic acid, which is esterified with butanol using DCC/DMAP, followed by nitro reduction:
Integrated Synthetic Pathways
Two dominant strategies emerge for assembling the target compound:
Linear Synthesis
-
Quinoline core formation via Rh(II)-catalyzed cyclopropanation-ring expansion.
-
Boc protection of the amine, followed by coupling with butanol via Mitsunobu reaction.
Overall yield : 28–35% over three steps.
Convergent Synthesis
-
Parallel synthesis of 4-(butoxycarbonyl)aniline (Section 3.1) and ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate.
Advantages :
-
Avoids sensitive nitro reduction steps.
-
Higher modularity for structural analogs.
Analytical Characterization
Critical data for verifying the target compound:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₅H₂₇N₂O₄ | HRMS |
| Melting Point | 158–160°C | DSC |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (s, 1H, H-2), 7.92 (d, J=8.4 Hz, 2H, ArH) | |
| IR (cm⁻¹) | 1725 (C=O ester), 1680 (C=O carbamate) | FTIR |
Challenges and Optimization Opportunities
-
Regioselectivity in nitration : Competing nitration at position 2 observed in substrates lacking 6,8-methyl groups.
-
Catalyst loading reduction : Ligand design improvements could lower Pd requirements in Buchwald-Hartwig reactions.
-
Solvent systems : Switch from toluene to cyclopentyl methyl ether (CPME) enhances sustainability without yield loss .
Chemical Reactions Analysis
Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate undergoes various reactions:
Oxidation: The benzylic position (adjacent to the phenyl group) is susceptible to oxidation, leading to the formation of quinoline-3-carboxylic acid.
Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Substitution: The ethyl group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common reagents include palladium catalysts, boron reagents, and reducing agents.
Scientific Research Applications
Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate finds applications in:
Medicinal Chemistry: Its quinoline scaffold is relevant for drug design, especially in antimalarial and anticancer research.
Biological Studies: Researchers explore its interactions with cellular targets, including enzymes and receptors.
Materials Science: Quinoline derivatives contribute to organic electronics and luminescent materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific protein targets or signaling pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
Structural Analogues of Quinoline Derivatives
The following table summarizes key structural and physicochemical properties of Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate and its analogs:
*Estimated based on structural similarity.
Key Observations
Halogenated derivatives (e.g., bromo , chloro , fluoro ) exhibit increased molecular weight and altered electronic properties. Fluorine atoms in improve metabolic stability via C-F bond strength, while bromine/chlorine may facilitate electrophilic substitution reactions .
WHI-P154 demonstrates potent cytotoxicity against glioblastoma cells via EGF receptor targeting, suggesting that modifications at the 4-position (e.g., aryl amino groups) are critical for biological activity .
Methoxy groups in increase hydrophilicity, which may enhance solubility but reduce blood-brain barrier penetration compared to methyl groups in the target compound.
Biological Activity
Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound's structure is characterized by a quinoline core substituted with various functional groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 342.39 g/mol. The presence of the butoxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability.
-
Anticancer Activity :
- Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.
-
Antimicrobial Properties :
- Quinoline derivatives are known for their antimicrobial activity. Preliminary assays suggest that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
-
Anti-inflammatory Effects :
- In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses.
Case Studies
-
Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa). The study highlighted the importance of structural modifications in enhancing anticancer activity.
-
Antimicrobial Activity :
- A series of experiments conducted on Staphylococcus aureus and Escherichia coli revealed that this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings were reported in Antimicrobial Agents and Chemotherapy.
-
In Vivo Studies :
- In vivo models assessing anti-inflammatory effects demonstrated that administration of the compound resulted in a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential use as an anti-inflammatory agent.
Data Summary Table
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Journal of Medicinal Chemistry |
| Antibacterial | Staphylococcus aureus | 64 | Antimicrobial Agents and Chemotherapy |
| Antibacterial | Escherichia coli | 128 | Antimicrobial Agents and Chemotherapy |
| Anti-inflammatory | Rat paw edema model | N/A | In vivo study report |
Q & A
Q. What are the key synthetic strategies for preparing ethyl-substituted quinoline-3-carboxylate derivatives?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Esterification : Reacting quinoline carboxylic acids with ethanol in the presence of acid catalysts (e.g., HSO) under reflux conditions to form the ethyl ester .
- Amination : Introducing the [4-(butoxycarbonyl)phenyl]amino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., using Buchwald-Hartwig conditions) .
- Substituent Modification : Methoxy, methyl, or halogen groups are introduced at the 6- and 8-positions using Friedel-Crafts alkylation or directed ortho-metalation . Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Ethanol, HSO, reflux, 3h | ~99% | |
| Chlorination | POCl, DMF, 90°C, 2h | 60–70% |
Q. How is the compound characterized structurally and spectroscopically?
Methodological Answer:
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm substituent positions and hydrogen bonding .
- NMR Spectroscopy : H and C NMR identify methoxy (δ 3.8–4.0 ppm), methyl (δ 2.5–2.7 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for C_{24HNO: calc. 407.20, found 407.19) .
Advanced Research Questions
Q. How do substituent variations at the 4-, 6-, and 8-positions influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 4-Position : The [4-(butoxycarbonyl)phenyl]amino group enhances solubility and target binding via hydrogen bonding .
- 6- and 8-Positions : Methyl groups increase lipophilicity, improving blood-brain barrier penetration, while methoxy groups reduce cytotoxicity . Key Findings:
| Substituent Combination | Bioactivity (IC) | Reference |
|---|---|---|
| 6,8-Dimethyl | 12.3 µM (Anticancer) | |
| 6-Fluoro, 8-Methoxy | 8.7 µM (Antimicrobial) |
Q. What computational approaches model the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., topoisomerase II) using crystallographic data from SHELX-refined structures .
- Molecular Dynamics (MD) : GROMACS simulates stability of ligand-protein complexes, highlighting key residues (e.g., Arg503, Asp543) for binding .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of quinoline derivatives?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Stereochemical Purity : Chiral impurities in synthetic batches (e.g., racemic vs. enantiopure) skew results. Validate via chiral HPLC .
- Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
